molecular formula C25H21NO3 B11302740 9-(4-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11302740
M. Wt: 383.4 g/mol
InChI Key: DCANYGYPDZESMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Ethylphenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromene ring fused with an oxazine ring, along with phenyl and ethylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 9-(4-ethylphenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-ethylphenylamine with 4-phenyl-2H-chromen-2-one in the presence of a suitable catalyst can lead to the formation of the desired oxazine compound. Industrial production methods may involve multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion .

Chemical Reactions Analysis

9-(4-Ethylphenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, derivatives of chromeno[8,7-e][1,3]oxazines have been evaluated for their anti-inflammatory and anti-cancer activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it is used as an intermediate in the synthesis of other heterocyclic compounds and polymers .

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammatory responses. The compound’s ability to modulate these pathways makes it a potential therapeutic agent for inflammatory disorders .

Comparison with Similar Compounds

Similar compounds to 9-(4-ethylphenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazine derivatives, such as 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one and its various substituted forms. These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical properties. The unique combination of phenyl and ethylphenyl groups in 9-(4-ethylphenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one distinguishes it from other derivatives and contributes to its specific applications .

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

9-(4-ethylphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H21NO3/c1-2-17-8-10-19(11-9-17)26-15-22-23(28-16-26)13-12-20-21(14-24(27)29-25(20)22)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3

InChI Key

DCANYGYPDZESMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.